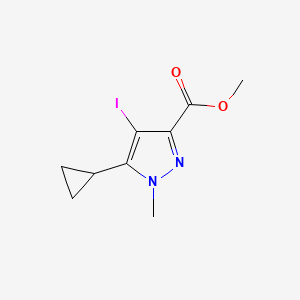
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine” is a complex organic compound. The “3,4-dihydro-2H-1,5-benzodioxepin” part of the molecule is a type of organic compound known as a benzodioxepin . It has a molecular weight of 150.18 .
Synthesis Analysis
While specific synthesis methods for “2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine” were not found, there are studies on the synthesis of related compounds. For instance, heterocyclic Schiff base ligands and their metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its structure, containing both a pyrrolidine ring and a benzodioxepin moiety, makes it a versatile precursor for synthesizing various complex molecules. It can be used to create novel organic compounds with potential applications in medicinal chemistry and materials science .
Pharmaceutical Research
In pharmaceutical research, this compound’s unique structure could be exploited to develop new therapeutic agents. Its benzodioxepin ring system is similar to that found in some natural products, which are known for their biological activity. Researchers can modify this core structure to synthesize new drugs with potential activity against a range of diseases .
Agrochemical Development
The benzodioxepin core of this compound is structurally similar to some plant-derived chemicals that have natural pesticidal properties. As such, it could be used as a starting point for the development of new agrochemicals, including insecticides and fungicides, to protect crops and improve agricultural productivity .
Dyestuff and Pigment Production
Compounds with benzodioxepin structures have been used in the production of dyes and pigments. The unique chemical properties of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine may allow for the creation of new colorants with specific applications in textiles, inks, and coatings .
Antioxidant Properties
Research has indicated that benzodioxepin derivatives can exhibit significant antioxidant properties. This compound could be studied for its ability to scavenge free radicals, which has implications in preventing oxidative stress-related diseases and in food preservation .
Antimicrobial Activity
The structural complexity of this compound provides a framework that could be modified to target microbial pathogens. Exploring its antimicrobial potential could lead to the discovery of new antibiotics or antiseptics, addressing the growing concern of antibiotic resistance .
Material Science Applications
In material science, the compound’s structure could be utilized to synthesize new polymers or additives that enhance the properties of materials. This includes improving durability, flexibility, or thermal stability, which are critical factors in various industrial applications .
Analytical Chemistry
As an analytical standard, this compound can be used in chromatography and spectrometry to identify or quantify similar compounds within complex mixtures. Its well-defined structure makes it suitable for use as a reference in various analytical techniques .
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-11(14-6-1)10-4-5-12-13(9-10)16-8-2-7-15-12/h4-5,9,11,14H,1-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPSPEIXROBWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B3015976.png)


![9-(3-ethoxy-4-hydroxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3015982.png)





![3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B3015991.png)